![molecular formula C10H8ClNO3 B6594860 8-Chloro-7-methoxyquinoline-2,4-diol CAS No. 1415562-72-9](/img/structure/B6594860.png)
8-Chloro-7-methoxyquinoline-2,4-diol
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Overview
Description
Scientific Research Applications
Chemosensor for Metal Ions
8-Chloro-7-methoxyquinoline-2,4-diol and its derivatives have been investigated for their potential as chemosensors. For example, a study explored the use of 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 for selectively responding to Cd2+ ions over other metal ions. This compound could be useful in measuring Cd2+ concentrations in waste effluent streams and in food products (Prodi et al., 2001).
Synthesis and Structural Studies
The synthesis of various derivatives of this compound has been a subject of study, contributing to the understanding of its structural and chemical properties. Research on the synthesis of 4-Chloro-8-methoxyquinoline, for instance, optimized reaction conditions and characterized the product through methods like NMR and MS (Jiang Jia-mei, 2010).
Antimicrobial Studies
Some studies have delved into the antimicrobial properties of this compound derivatives. For instance, the novel compound 4-chloro-8-methoxyquinoline-2(1H)-one was synthesized and characterized, showing good to moderate antimicrobial activity against various bacterial and fungal strains (Murugavel et al., 2017).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been explored for their therapeutic potentials. For example, the toxicology of Clioquinol, a halogenated 8-hydroxyquinoline, was studied for its potential in cancer therapy and treatment of Alzheimer's disease (Mao & Schimmer, 2008).
Synthesis of Novel Compounds
Researchers have focused on the synthesis of novel compounds using this compound as a precursor. This includes the synthesis of various derivatives for potential applications in different fields, such as pharmaceuticals and agrochemicals (E. et al., 2015).
Spectroscopic and Computational Studies
Spectroscopic and computational studies of this compound derivatives have provided insights into their electronic and structural properties. These studies are crucial for understanding the reactivity and potential applications of these compounds in various scientific fields (Sureshkumar et al., 2018).
Safety and Hazards
properties
IUPAC Name |
8-chloro-4-hydroxy-7-methoxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-15-7-3-2-5-6(13)4-8(14)12-10(5)9(7)11/h2-4H,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELXDRYSSGUZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=O)N2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237254 |
Source
|
Record name | 2(1H)-Quinolinone, 8-chloro-4-hydroxy-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1415562-72-9 |
Source
|
Record name | 2(1H)-Quinolinone, 8-chloro-4-hydroxy-7-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415562-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Quinolinone, 8-chloro-4-hydroxy-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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